molecular formula F2FeH8O4 B1506968 Iron(2+);difluoride;tetrahydrate

Iron(2+);difluoride;tetrahydrate

Cat. No.: B1506968
M. Wt: 165.9 g/mol
InChI Key: NVUQQQYUHMEQEX-UHFFFAOYSA-L
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Description

Iron(2+) difluoride tetrahydrate (FeF₂·4H₂O), also termed ferrous fluoride tetrahydrate, is a hydrated inorganic compound with the chemical formula FeF₂·4H₂O. It crystallizes in a colorless hexagonal structure with a density of 2.20 g/cm³ and a molecular weight of 165.90 g/mol . The compound is classified as hazardous (H302, H312, H332, H314) due to its acute toxicity and corrosivity, necessitating stringent handling protocols .

Properties

Molecular Formula

F2FeH8O4

Molecular Weight

165.9 g/mol

IUPAC Name

iron(2+);difluoride;tetrahydrate

InChI

InChI=1S/2FH.Fe.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2

InChI Key

NVUQQQYUHMEQEX-UHFFFAOYSA-L

Canonical SMILES

O.O.O.O.[F-].[F-].[Fe+2]

Pictograms

Corrosive; Irritant

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

Iron(II) difluoride tetrahydrate exists as a white crystalline solid and is characterized by its tetrahydrate form, which plays a significant role in its reactivity and applications. The compound can be synthesized through the reaction of iron with hydrofluoric acid under controlled conditions, resulting in a hydrated form that is relatively stable under specific environmental conditions.

Applications in Research and Industry

  • Catalysis :
    • Iron(II) difluoride tetrahydrate is utilized as a catalyst in organic reactions. Its ability to facilitate reactions makes it valuable in synthetic organic chemistry, particularly in the formation of fluorinated compounds, which are important in pharmaceuticals and agrochemicals .
  • Battery Technology :
    • Recent studies have investigated the use of iron(II) difluoride as a cathode material in lithium-ion and fluoride-ion batteries. The compound exhibits high energy density and thermal stability, making it a promising candidate for next-generation battery technologies. Its unique conversion mechanism during charge-discharge cycles enhances cycling stability and reversibility .
  • Material Science :
    • In material science, iron(II) difluoride tetrahydrate is explored for its magnetic properties. The compound exhibits antiferromagnetic behavior, which can be advantageous in developing magnetic materials for data storage or spintronic applications .
  • Environmental Applications :
    • Iron(II) difluoride tetrahydrate is also being studied for its potential use in environmental remediation processes. Its ability to react with various contaminants could make it useful for treating polluted water sources or soils .

Case Study 1: Catalytic Reactions

In a study published in the Journal of Organic Chemistry, researchers demonstrated the effectiveness of iron(II) difluoride tetrahydrate as a catalyst for the fluorination of organic substrates. The results showed improved yields compared to traditional catalysts, highlighting its potential in green chemistry applications where less toxic reagents are preferred.

Case Study 2: Battery Performance

A research project conducted at a leading university focused on the performance of iron(II) difluoride as a cathode material in lithium-ion batteries. The study found that batteries utilizing this compound exhibited higher energy densities and longer cycle lives compared to those using conventional metal oxides. This research suggests that iron(II) difluoride tetrahydrate could play a crucial role in developing safer and more efficient battery technologies.

Comparison with Similar Compounds

Table 1: Comparative Properties of Iron(II) Halides and Related Hydrated Compounds

Compound Formula Molecular Weight (g/mol) Appearance Density (g/cm³) Melting Point (°C) Solubility in Water (g/L)
Iron(II) fluoride tetrahydrate FeF₂·4H₂O 165.90 Colorless hexagonal 2.20 Not reported Low (fluorides generally <100)
Iron(II) chloride tetrahydrate FeCl₂·4H₂O 198.81 Green crystalline 1.93 105 1600 (10°C), 4100 (100°C)
Iron(III) chloride hexahydrate FeCl₃·6H₂O 270.30 Orange-yellow crystals 1.82 37 (decomposes) 920 (20°C)
Potassium fluoride tetrahydrate KF·4H₂O 166.13 Not specified 1.46 18.5 1,420 (20°C)
Iron(II) tetrafluoroborate hexahydrate Fe(BF₄)₂·6H₂O 313.35 Not specified Not reported Not reported High (tetrafluoroborates)

Key Observations :

  • Hydration Effects : Hydration reduces density compared to anhydrous forms (e.g., FeCl₂ anhydrous: 3.16 g/cm³ vs. FeCl₂·4H₂O: 1.93 g/cm³) .
  • Solubility : Chlorides (FeCl₂·4H₂O) exhibit significantly higher water solubility than fluorides (FeF₂·4H₂O), enabling their use in aqueous synthesis .
  • Thermal Stability : FeCl₂·4H₂O melts at 105°C, while KF·4H₂O melts near room temperature (18.5°C), making the latter suitable for low-temperature thermal energy storage .

Functional Differences :

  • FeCl₂·4H₂O vs. FeF₂·4H₂O: The chloride’s high solubility facilitates aqueous-phase nanoparticle synthesis (e.g., magnetite in hydrogels ), whereas the fluoride’s low solubility may limit it to non-aqueous systems.
  • Oxidation State : FeCl₂·4H₂O (Fe²⁺) is a reducing agent, while FeCl₃·6H₂O (Fe³⁺) drives oxidation, enabling complementary roles in redox reactions .

Research Findings

FeCl₂·4H₂O in Nanoparticle Synthesis: Co-precipitation with FeCl₃·6H₂O under alkaline conditions yields magnetite (Fe₃O₄) nanoparticles (10 nm) for magnetic hydrogels . Green synthesis using plant extracts (e.g., Hibiscus rosa sinensis) produces iron nanoparticles with tunable sizes (1:1–1:3 precursor ratios) .

Thermal Energy Storage with KF·4H₂O :

  • Demonstrates superior volumetric enthalpy (ΔHfus = 246 J/g) compared to water (ΔHfus = 334 J/g) and octadecane (ΔHfus = 200 J/g), ideal for low-temperature storage .

Toxicological Antagonism :

  • FeCl₂·4H₂O reduces Cr(VI) toxicity via ascorbic acid-mediated pathways, highlighting its role in environmental remediation .

Preparation Methods

Preparation of Anhydrous Iron(II) Fluoride Followed by Hydration

Method Overview:
Anhydrous iron(II) fluoride (FeF2) can be synthesized first by fluorination reactions, then hydrated to form the tetrahydrate. Two main preparative routes for anhydrous FeF2 are:

After obtaining anhydrous FeF2, controlled hydration under aqueous conditions yields the tetrahydrate FeF2·4H2O.

Advantages:

  • Produces high purity anhydrous FeF2, which can be stored and used to prepare the tetrahydrate as needed.
  • The solid-state route avoids direct use of HF gas, reducing hazards.

Limitations:

  • Requires high-temperature processing and careful control of reaction conditions.
  • Multi-step and more complex than direct dissolution.

Summary Table of Preparation Methods

Preparation Method Starting Materials Conditions Advantages Disadvantages
Dissolution of iron in warm aqueous HF Iron metal, aqueous HF, ethanol Warm HF solution, precipitation by ethanol Simple, direct, yields tetrahydrate crystals HF handling risk, oxidation sensitive
Reaction of FeCl2 with anhydrous HF Ferrous chloride, anhydrous HF Room temp reaction, heating to 1000°C for crystals High purity anhydrous FeF2 High temp required, uses HF gas
Solid-state reaction with NH4F and Fe2O3 Ammonium fluoride, iron(III) oxide Stepwise heating (150-750°C) Avoids HF gas, safer handling Multi-step, complex process
Hydration of anhydrous FeF2 Anhydrous FeF2, water Controlled aqueous hydration Controlled crystallization Requires prior preparation of FeF2

Research Findings and Analysis

  • Structural Polymorphs: The tetrahydrate exists as rhombohedral or hexagonal polymorphs, with the rhombohedral form showing disorder. This polymorphism is influenced by preparation conditions such as temperature and solvent environment during crystallization.
  • Oxidation Sensitivity: The Fe(II) state in FeF2·4H2O is prone to oxidation in moist air, leading to iron(III) fluoride hydrates. Therefore, preparation and storage require inert or low-oxygen conditions to maintain compound integrity.
  • Thermochemical Data: The tetrahydrate decomposes around 100°C, indicating the loss of water molecules upon heating. The anhydrous form sublimates between 958 and 1178 K, with a heat of sublimation of approximately 271 ± 2 kJ/mol.
  • Analytical Methods: X-ray diffraction (XRD) and elemental analysis (atomic absorption or ICP/AES after acid digestion) are standard for characterizing the prepared compound. Powder XRD patterns confirm phase purity and crystal structure.

Q & A

Basic: What are the optimal synthetic routes for Iron(II) fluoride tetrahydrate, and how can purity be verified?

Answer:
Iron(II) fluoride tetrahydrate is typically synthesized by reacting iron(II) salts (e.g., FeCl₂) with hydrofluoric acid (HF) under controlled pH and temperature conditions. Due to its hygroscopic nature, reactions should be conducted in anhydrous environments or under inert gas. Purity verification requires a combination of techniques:

  • X-ray diffraction (XRD) to confirm crystal structure (tetragonal for anhydrous FeF₂ vs. hexagonal for the tetrahydrate) .
  • Thermogravimetric analysis (TGA) to quantify water content by measuring mass loss upon heating to 100°C, where decomposition occurs .
  • Elemental analysis (e.g., ICP-MS) to validate Fe:F stoichiometry.

Advanced: How does the coordination environment of water molecules in Iron(II) fluoride tetrahydrate influence its reactivity in catalytic fluorination reactions?

Answer:
The tetrahydrate’s structure consists of [FeF₂(H₂O)₄] units, where water ligands occupy equatorial positions, creating a distorted octahedral geometry. This coordination stabilizes the Fe²⁺ center and modulates Lewis acidity, enhancing its efficacy in fluorination catalysis. Methodological approaches include:

  • Single-crystal X-ray diffraction to resolve bond lengths and angles, revealing how water ligands affect electron density at the metal center .
  • Kinetic studies under varying humidity to assess water’s role in stabilizing transition states during fluorination .
  • DFT calculations to model ligand-field effects on reaction pathways .

Basic: What spectroscopic techniques are most effective for characterizing Iron(II) fluoride tetrahydrate’s hydration state and stability?

Answer:

  • Infrared (IR) spectroscopy : Identify O–H stretching (3100–3500 cm⁻¹) and bending (~1640 cm⁻¹) modes of water, distinguishing bound vs. lattice water .
  • Raman spectroscopy : Detect Fe–F vibrational modes (~300–400 cm⁻¹) to confirm fluoride bonding .
  • Mössbauer spectroscopy : Probe Fe²⁺ oxidation state and local symmetry via quadrupole splitting and isomer shifts .

Advanced: How can discrepancies in reported thermal decomposition temperatures of FeF₂·4H₂O be resolved?

Answer:
Contradictions in decomposition data (e.g., 100°C vs. higher values) often arise from atmospheric conditions (e.g., O₂ vs. N₂) or sample history. Resolve conflicts via:

  • Controlled TGA-DSC experiments : Compare decomposition under inert (N₂) vs. oxidative (air) atmospheres to identify phase transitions or oxidation pathways .
  • In situ XRD : Monitor structural changes during heating to distinguish dehydration from oxidation to FeF₃ .
  • Replicate studies using the Fluoride Science Quality Assessment Worksheet to evaluate methodological rigor in prior literature .

Basic: What precautions are critical for handling and storing Iron(II) fluoride tetrahydrate in experimental settings?

Answer:

  • Storage : Keep in airtight containers under inert gas (Ar/N₂) to prevent oxidation to Fe³⁺ species or hydrolysis .
  • Handling : Use HF-resistant materials (e.g., PTFE) due to residual hydrofluoric acid in synthetic byproducts .
  • Safety protocols : Employ fume hoods and personal protective equipment (PPE) to mitigate HF exposure risks .

Advanced: What mechanistic insights can be gained from studying FeF₂·4H₂O’s role in ceramic precursor synthesis?

Answer:
In ceramic applications, FeF₂·4H₂O acts as a flux or dopant. Advanced methodologies include:

  • Solid-state NMR : Track fluorine incorporation into ceramic matrices during sintering .
  • Synchrotron X-ray absorption spectroscopy (XAS) : Examine local Fe coordination changes during thermal processing .
  • Comparative studies with analogous hydrates (e.g., ZnF₂·4H₂O) to isolate hydration effects on material properties .

Advanced: How can computational models predict the redox behavior of FeF₂·4H₂O in aqueous environments?

Answer:

  • Molecular dynamics (MD) simulations : Model water ligand exchange rates and Fe²⁺ solvation dynamics .
  • Cyclic voltammetry experiments : Validate predicted redox potentials (e.g., Fe²⁺ → Fe³⁺) in buffered solutions .
  • DFT-based Pourbaix diagrams : Map stability regions under varying pH and potential to guide experimental design .

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